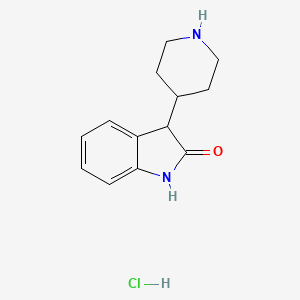

3-(Piperidin-4-yl)indolin-2-one hydrochloride

描述

3-(Piperidin-4-yl)indolin-2-one hydrochloride is a chemical compound with the molecular formula C13H17ClN2O. It is a derivative of indole, a significant heterocyclic system in natural products and drugs.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Piperidin-4-yl)indolin-2-one hydrochloride typically involves the reaction of indole derivatives with piperidine. One common method includes the use of N,N-dimethylmethylene ammonium chloride in acetic acid to install the gramine side chain on the indole derivative, followed by elimination of the tosyl masking group .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process often includes purification steps such as recrystallization or chromatography to ensure the final product meets the required standards .

化学反应分析

Types of Reactions: 3-(Piperidin-4-yl)indolin-2-one hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

科学研究应用

Chemical Properties and Mechanism of Action

Chemical Structure : The compound features an indolin-2-one core substituted with a piperidine ring. This unique structure allows for various interactions with biological targets, leading to multiple pharmacological effects.

Mechanism of Action : While the specific mechanisms remain largely unexplored, preliminary studies suggest that 3-(Piperidin-4-yl)indolin-2-one hydrochloride may interact with several receptors and enzymes, influencing cellular signaling pathways. Its potential effects include modulation of gene expression and cellular metabolism, impacting processes such as cell proliferation and apoptosis.

Scientific Research Applications

The applications of this compound can be categorized into several fields:

Medicinal Chemistry

- Anticancer Activity : Research indicates that derivatives of this compound may interact with cancer-related targets, suggesting potential anticancer properties. Molecular docking studies have shown promising interactions with proteins involved in tumor progression .

- Neuroprotective Effects : Studies have suggested that the compound may protect neuronal cells from oxidative stress, indicating its potential in treating neurodegenerative diseases.

- Pain Management : Investigations have revealed its action on nociceptin/orphanin FQ receptors, which are crucial in pain modulation, thus highlighting its role in chronic pain management.

Biological Research

- Antiviral Properties : Some indole derivatives are reported to exhibit anti-HIV activity, making this compound a candidate for further antiviral research.

- Anti-inflammatory and Analgesic Activities : The compound has shown promise in alleviating inflammation and pain, which could lead to new therapeutic options for inflammatory diseases .

Industrial Applications

- Synthesis of Complex Molecules : It serves as a building block in organic synthesis, facilitating the creation of more complex chemical entities used in pharmaceuticals and other industries .

- Development of New Materials : Its unique properties may also contribute to advancements in material science, particularly in creating novel compounds with specific functionalities.

Case Study 1: Neuroprotective Effects

A study explored the neuroprotective capabilities of this compound against oxidative stress-induced neuronal damage. The findings indicated significant protective effects mediated through antioxidant mechanisms.

Case Study 2: Anticancer Potential

Molecular docking simulations demonstrated that derivatives of this compound could effectively bind to various cancer-related targets. This suggests a pathway for developing new anticancer therapies based on this scaffold.

Case Study 3: Analgesic Properties

Research into its analgesic properties revealed interaction with nociceptin receptors, indicating potential use in chronic pain management strategies.

作用机制

The mechanism of action of 3-(Piperidin-4-yl)indolin-2-one hydrochloride involves its interaction with specific molecular targets. For instance, it may bind to DNA via intercalation, disrupting the normal function of the DNA and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

相似化合物的比较

3-(Piperidin-4-yl)indolin-2-one: A similar compound without the hydrochloride group.

3-((4-(Piperidin-4-yl)phenyl)amino)piperidine-2,6-dione hydrochloride: Another related compound with a different substitution pattern.

Uniqueness: 3-(Piperidin-4-yl)indolin-2-one hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for certain applications compared to its non-hydrochloride counterpart .

生物活性

3-(Piperidin-4-yl)indolin-2-one hydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. With a molecular formula of C₁₃H₁₇ClN₂O and a molecular weight of approximately 252.74 g/mol, this compound features an indolin-2-one core substituted with a piperidine ring. Its unique structure suggests various interactions with biological targets, leading to diverse pharmacological effects.

The specific mechanism of action for this compound remains largely unexplored, but preliminary studies indicate several potential pathways:

- Enzyme Modulation : The compound has been identified as an inhibitor of various enzymes, including kinases and phosphodiesterases, which are critical in cellular signaling and disease pathology.

- Neuroprotection : Research suggests that it may provide neuroprotective effects, possibly by modulating neuroinflammatory processes.

- Blood-Brain Barrier Permeability : Evidence indicates that the compound may have the ability to cross the blood-brain barrier (BBB), suggesting potential central nervous system (CNS) effects.

Antimicrobial Properties

Recent studies have evaluated the antimicrobial activity of derivatives related to this compound. Notably:

- Minimum Inhibitory Concentration (MIC) : Some derivatives exhibited MIC values ranging from 0.22 to 0.25 μg/mL against various pathogens, indicating strong antibacterial properties .

- Biofilm Inhibition : These compounds also demonstrated significant antibiofilm activity against Staphylococcus aureus and Staphylococcus epidermidis, outperforming standard antibiotics like Ciprofloxacin in biofilm reduction .

Enzyme Inhibition

The compound has shown promise as an inhibitor of important enzymes involved in cellular processes:

| Enzyme Target | IC50 Range (μM) |

|---|---|

| DNA Gyrase | 12.27 – 31.64 |

| Dihydrofolate Reductase (DHFR) | 0.52 – 2.67 |

These findings suggest that this compound and its derivatives could be valuable in developing new therapeutic agents targeting these enzymes .

Case Studies

Several studies have highlighted the biological activities of this compound:

- Neuroprotective Effects : A study indicated that the compound might protect neuronal cells from oxidative stress-induced damage, potentially through antioxidant mechanisms.

- Anticancer Activity : Research involving molecular docking simulations suggested that derivatives of this compound could interact with various cancer-related targets, indicating potential anticancer properties.

- Pain Management : Investigations into its analgesic properties revealed that it may act on nociceptin/orphanin FQ receptors, which are implicated in pain modulation, suggesting a role in chronic pain management .

Structural Comparisons

The biological activity of this compound can be compared with structurally similar compounds:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| Spiro[indoline-3,4'-piperidin]-2-one hydrochloride | 1.00 | Contains a spirocyclic structure; unique activity |

| 6-Amino-3,3-dimethylindolin-2-one | 0.93 | Additional amino groups affecting solubility |

| Spiro[cyclopropane-1,3'-indolin]-2'-one | 0.95 | Different ring system leading to varied profiles |

| 4-Phenyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride | 0.77 | Diazabicyclic elements; unique interactions |

| 1-(2-Amino-6-methylphenyl)piperidin-2-one | 0.73 | Presence of an amino group enhancing target interaction |

This table illustrates the diversity among similar compounds and their potential implications for biological activity and therapeutic applications.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-(piperidin-4-yl)indolin-2-one hydrochloride, and what key intermediates are involved?

- Methodological Answer : The compound is typically synthesized via multi-step organic reactions. A common approach involves:

- Step 1 : Cyclization of indole derivatives with piperidine precursors using reagents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the indolin-2-one core .

- Step 2 : Functionalization of the piperidine ring via alkylation or reductive amination. For example, sodium cyanoborohydride (NaBH3CN) may be used under acidic conditions to stabilize intermediates .

- Step 3 : Hydrochloride salt formation via treatment with HCl gas or concentrated hydrochloric acid in anhydrous solvents like ethanol .

- Critical Intermediates : Key intermediates include unprotected piperidin-4-amine derivatives and substituted indolin-2-ones.

Q. Which analytical techniques are essential for confirming the purity and structural integrity of this compound?

- Methodological Answer :

- HPLC : Quantifies purity (>98% is typical for research-grade material) using reverse-phase C18 columns and UV detection at 210–254 nm .

- 1H/13C NMR : Validates the presence of indolin-2-one (δ 7.0–7.5 ppm for aromatic protons) and piperidine (δ 2.5–3.5 ppm for N–CH2 groups) .

- LC-MS : Confirms molecular weight ([M+H]+ ≈ 275.3 g/mol) and detects trace impurities .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Work in a fume hood to prevent inhalation of fine particulates .

- Spill Management : Neutralize spills with sodium bicarbonate and adsorb using inert materials like vermiculite .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound during scale-up synthesis?

- Methodological Answer :

- Catalyst Screening : Test palladium or nickel catalysts for coupling steps to reduce side reactions .

- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates but may require purification via recrystallization .

- Temperature Control : Lower temperatures (0–5°C) during amide bond formation minimize racemization .

Q. How should researchers resolve contradictory data regarding the compound’s biological activity across different assay systems?

- Methodological Answer :

- Assay Validation : Replicate studies in orthogonal assays (e.g., fluorescence-based vs. radiometric binding assays) to confirm target engagement .

- Metabolite Profiling : Use LC-MS to check for in situ degradation products that may interfere with activity .

- Species-Specific Factors : Compare results across cell lines (e.g., human vs. rodent) to identify pharmacokinetic variability .

Q. What strategies are effective for identifying the primary biological targets of this compound in neuropharmacological studies?

- Methodological Answer :

- Kinase Profiling : Use kinase inhibitor libraries to screen for inhibitory activity against kinases like JAK2 or PI3K .

- Computational Docking : Perform molecular modeling with software like AutoDock Vina to predict binding to serotonin or dopamine receptors .

- CRISPR-Cas9 Knockout : Validate target pathways by deleting candidate genes (e.g., 5-HT receptors) and assessing compound efficacy .

Q. How can impurity profiles be rigorously characterized during quality control for preclinical studies?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to heat, light, and acidic/basic conditions to identify labile impurities .

- High-Resolution MS : Detect and quantify impurities at ppm levels using Orbitrap or Q-TOF systems .

- Stability-Indicating Methods : Develop HPLC gradients that separate degradation products from the parent compound .

Q. What experimental designs are recommended for assessing the compound’s stability under long-term storage conditions?

- Methodological Answer :

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months and monitor degradation via HPLC .

- Lyophilization : Assess whether freeze-drying improves stability compared to aqueous solutions .

- Container Compatibility : Test adsorption losses in glass vs. polypropylene vials using mass balance studies .

属性

IUPAC Name |

3-piperidin-4-yl-1,3-dihydroindol-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O.ClH/c16-13-12(9-5-7-14-8-6-9)10-3-1-2-4-11(10)15-13;/h1-4,9,12,14H,5-8H2,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEABHZRRJGJLKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2C3=CC=CC=C3NC2=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50625287 | |

| Record name | 3-(Piperidin-4-yl)-1,3-dihydro-2H-indol-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79098-85-4 | |

| Record name | 3-(Piperidin-4-yl)-1,3-dihydro-2H-indol-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(piperidin-4-yl)-2,3-dihydro-1H-indol-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。